2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative.
Acetamide Formation: The acetamide moiety can be formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyridine moiety.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. It could be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated in preclinical and clinical trials to assess their efficacy and safety in treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-phenylisoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide
- 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide
- 2-(5-(4-bromophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide may confer unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-6-7-19-16(8-11)20-17(22)10-14-9-15(23-21-14)12-2-4-13(18)5-3-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPLSOHDUSCSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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